JAK1 Enzymatic Potency: 3 nM IC50 Outperforms Filgotinib and Abrocitinib
Dba7WU5NH4 inhibits JAK1 with an IC50 of 3 nM, demonstrating 3.3-fold higher potency than filgotinib (IC50 = 10 nM) and 9.7-fold higher potency than abrocitinib (IC50 = 29 nM) under comparable enzymatic assay conditions [1]. The compound's JAK1 IC50 is approximately 4-fold less potent than upadacitinib (IC50 = 0.76 nM) but offers a differentiated selectivity profile [2].
| Evidence Dimension | JAK1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Filgotinib: 10 nM; Abrocitinib: 29 nM; Upadacitinib: 0.76 nM |
| Quantified Difference | 3.3-fold more potent than filgotinib; 9.7-fold more potent than abrocitinib; 4-fold less potent than upadacitinib |
| Conditions | Enzymatic assay in the presence of 1 mM ATP |
Why This Matters
Higher JAK1 potency enables lower effective doses, potentially reducing off-target effects and improving therapeutic window.
- [1] Zhou S, Mao W, Su Y, Zheng X, Qian W, Shen M, Shan N, Li Y, Wang D, Wu S, Sun T, Mu L. Identification of TUL01101: A Novel Potent and Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis. J Med Chem. 2022 Dec 22;65(24):16716-16740. View Source
- [2] Dowty ME, Lin TH, Jesson MI, Hegen M, Martin DA, Katkade V, Menon S, Telliez JB. The JAK1-Selective Inhibitor Filgotinib Displays a Differentiated Safety Profile Across JAK-Selective Inhibitors. Drug Saf. 2019;42(11):1265-1275. Table 1. View Source
